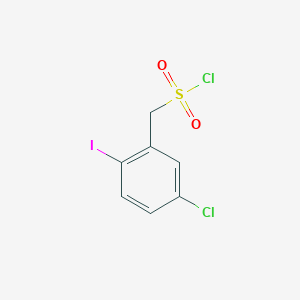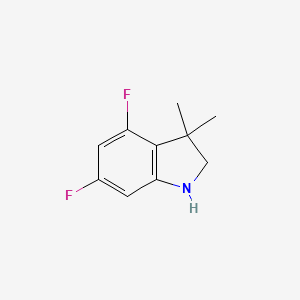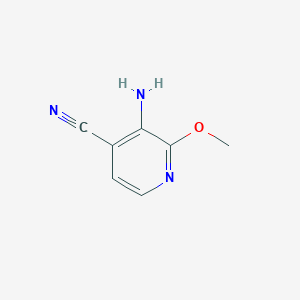
(S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanaminehydrochloride is a chemical compound with the molecular formula C₆H₁₄ClNO. It is a derivative of tetrahydrofuran, a heterocyclic organic compound, and is often used in various chemical and pharmaceutical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanaminehydrochloride typically involves the Michael addition reaction of nitromethane to diethyl maleate, followed by several steps to achieve the final product. The reaction conditions often include the use of solvents like methanol or DMSO and maintaining specific temperatures to ensure the desired yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various solvents (e.g., methanol, DMSO). The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanaminehydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-Tetrahydrofuran-3-ylmethanamine: A closely related compound with similar structural features.
3-Aminomethyltetrahydrofuran hydrochloride: Another derivative of tetrahydrofuran with comparable properties.
Uniqueness
(S)-N-Methyl-1-(tetrahydrofuran-3-yl)methanaminehydrochloride is unique due to its specific methylation and hydrochloride salt form, which confer distinct chemical and physical properties. These features make it particularly useful in certain chemical and pharmaceutical applications .
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
N-methyl-1-[(3S)-oxolan-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-4-6-2-3-8-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
VFFGOTKKDBEREO-RGMNGODLSA-N |
Isomeric SMILES |
CNC[C@@H]1CCOC1.Cl |
Canonical SMILES |
CNCC1CCOC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(5-Methoxythiophen-2-yl)sulfonyl]piperazin-1-yl}acetonitrile](/img/structure/B13074626.png)

![2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13074636.png)











